2-Chloro-4-(4-methoxyphenyl)toluene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(4-methoxyphenyl)-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-10-3-4-12(9-14(10)15)11-5-7-13(16-2)8-6-11/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMCRMXGSKSRJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718372 | |
| Record name | 3-Chloro-4'-methoxy-4-methyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-17-2 | |
| Record name | 1,1′-Biphenyl, 3-chloro-4′-methoxy-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4'-methoxy-4-methyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Reaction Engineering for 2 Chloro 4 4 Methoxyphenyl Toluene and Its Analogs
Strategic Retrosynthetic Analysis and Novel Route Development
Retrosynthetic analysis is a powerful tool for devising synthetic pathways by mentally disconnecting the target molecule into simpler, commercially available starting materials. slideshare.net For 2-Chloro-4-(4-methoxyphenyl)toluene, the key disconnection is the aryl-aryl bond, which immediately suggests the use of cross-coupling reactions.
Transition-metal catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds. acs.orgacs.org Seminal reactions like the Suzuki-Miyaura, Negishi, and Stille couplings provide reliable methods for forming the crucial C-C bond in this compound. nih.govnih.gov
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an aryl halide with an aryl boronic acid or ester, catalyzed by a palladium complex. For the synthesis of this compound, one possible route involves the reaction of 2-chloro-4-iodotoluene (B1586780) with 4-methoxyphenylboronic acid. The choice of ligands for the palladium catalyst is crucial for achieving high yields and selectivities. acs.orgresearchgate.net
Heck Reaction: The Heck reaction provides another avenue for aryl-aryl bond formation. A notable advancement is the three-component Heck coupling of arynes, which allows for the synthesis of highly functionalized biaryls in a single step from commercially available starting materials. acs.orgnih.govacs.org This method offers a convergent approach to complex aromatic compounds.
Recent advancements in cross-coupling reactions have focused on expanding the substrate scope and employing more sustainable and cost-effective catalysts. nih.govmdpi.com The use of unconventional conditions, such as microwave irradiation and solvent-free protocols, has also gained traction. mdpi.com
The synthesis of specifically substituted biaryls like this compound requires precise control over regioselectivity. In cross-coupling reactions, the strategic placement of activating and directing groups on the aromatic rings is essential to ensure the desired connectivity. For instance, in a Suzuki-Miyaura coupling, the positions of the halide and the boronic acid group dictate the final arrangement of the substituents.
Furthermore, when synthesizing chiral analogs of this compound, achieving high stereoselectivity is a significant challenge. Atropisomers, which are stereoisomers arising from restricted rotation around a single bond, are a common feature of sterically hindered biaryl compounds. The development of asymmetric catalytic methods for the construction of axially chiral biaryls is an active area of research. organicreactions.org Palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling, facilitated by chiral ligands, has emerged as a powerful technique for the enantioselective synthesis of such compounds. nih.gov
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient approach to building molecular complexity. The palladium-catalyzed three-component coupling involving arynes, aryl iodides, and another component is a prime example of an MCR that can be applied to the synthesis of functionalized biaryls. acs.orgnih.govacs.orgmanchester.ac.uk This strategy allows for the rapid assembly of diverse aromatic structures from simple precursors.
Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates. These processes are highly atom-economical and can significantly streamline synthetic routes. While specific cascade reactions for the direct synthesis of this compound are not extensively documented, the principles of cascade catalysis can be applied to the synthesis of its more complex analogs.
Catalytic Systems and Reagent Design for Efficient Synthesis
The choice of catalyst is a critical factor in the success of any synthetic transformation. The development of novel and highly efficient catalytic systems is a continuous endeavor in organic chemistry.
Palladium-catalyzed reactions are undoubtedly the workhorse of modern cross-coupling chemistry for biaryl synthesis. nih.gov The versatility of palladium catalysts stems from their ability to undergo a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. acs.org
The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the nature of the ligands coordinated to the metal center. Bulky and electron-rich phosphine (B1218219) ligands are often employed to promote the formation of coordinatively unsaturated palladium species, which are highly reactive in the oxidative addition step. acs.org
The table below summarizes some common palladium-catalyzed cross-coupling reactions applicable to biaryl synthesis.
| Reaction Name | Reactant 1 | Reactant 2 | Catalyst |
| Suzuki-Miyaura Coupling | Aryl Halide | Aryl Boronic Acid/Ester | Palladium Complex |
| Stille Coupling | Aryl Halide | Aryl Stannane | Palladium Complex |
| Negishi Coupling | Aryl Halide | Aryl Zinc Reagent | Palladium or Nickel Complex |
| Hiyama Coupling | Aryl Halide | Aryl Silane | Palladium Complex |
| Sonogashira Coupling | Aryl Halide | Terminal Alkyne | Palladium and Copper Complexes |
Beyond palladium, other transition metals such as nickel and copper have also been successfully employed in cross-coupling reactions for biaryl synthesis, often offering complementary reactivity and selectivity. organic-chemistry.org
In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis. youtube.com Organocatalysts are small organic molecules that can promote chemical reactions with high efficiency and selectivity. For biaryl synthesis, organocatalytic methods for aromatic C-H activation have been developed, offering a transition-metal-free approach to constructing aryl-aryl bonds. researchgate.net Bifunctional organocatalysts, such as those based on squaramide, have been utilized in the divergent synthesis of biaryl-bridged frameworks. acs.org
Biocatalysis, which utilizes enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally benign conditions. nih.gov While the direct enzymatic synthesis of this compound has not been reported, biocatalytic methods for aryl-aryl bond formation are an emerging field. nih.govchemrxiv.org For instance, cytochrome P450 enzymes have been engineered to catalyze oxidative cross-coupling reactions of phenolic substrates. nih.govchemrxiv.org Furthermore, chemoenzymatic cascades have been developed to produce α-aryl aldehydes, which are valuable intermediates in C-C bond-forming reactions. acs.orgresearchgate.net
Exploration of Phase-Transfer Catalysis in Synthetic Routes
Phase-Transfer Catalysis (PTC) has emerged as a significant methodology in the synthesis of biaryl compounds like this compound. This technique is particularly valuable for reactions involving two immiscible phases, facilitating the transfer of a reactant from an aqueous phase to an organic phase where the reaction occurs. biomedres.usprinceton.edu The core principle involves a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, which pairs with an aqueous-phase anion to form a lipophilic ion pair. This ion pair can then migrate into the organic phase to react with the substrate. biomedres.usprinceton.edu
The application of PTC in Suzuki-Miyaura cross-coupling reactions, a primary method for synthesizing the target compound, offers several advantages. It allows the use of simple and inexpensive inorganic bases like sodium hydroxide (B78521) or potassium carbonate, replacing more hazardous and costly organic bases. princeton.eduacsgcipr.org This approach can enhance reaction rates, improve yields, and often allows for milder reaction conditions, contributing to greener and more sustainable chemical processing. crdeepjournal.orgresearchgate.net By eliminating the need for toxic organic solvents and ligands, PTC aligns with the principles of green chemistry. researchgate.net
Research has highlighted the use of various phase-transfer catalysts, such as quaternary ammonium salts, in facilitating Suzuki-Miyaura coupling reactions. researchgate.net The effectiveness of the catalyst is often linked to its structure. Empirical parameters like the "C#" (total number of carbons on the alkyl chains) and the "q-value" (related to the reciprocal of carbons on each chain) help in selecting an appropriate catalyst to optimize reactivity based on whether the reaction is rate-limited by the organic phase reaction or by mass transfer. acsgcipr.org For instance, benzyltriethylammonium chloride is an effective PTC due to its amphiphilic nature, enabling the transfer of nucleophiles from the aqueous to the organic phase. biomedres.us
The table below summarizes common phase-transfer catalysts and their typical applications in nucleophilic substitution reactions, which are analogous to the transmetalation step in Suzuki-Miyaura couplings.
| Catalyst Type | Example Catalyst | Typical Application | Benefit |
| Quaternary Ammonium Salt | Benzyltriethylammonium Chloride | Nucleophilic substitution | Amphiphilic, facilitates transfer of nucleophiles. biomedres.us |
| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | C, N, O, and S-alkylations | High efficiency in SN2 type reactions. crdeepjournal.org |
| Cinchona Alkaloids | N-[p-(trifluoromethyl)benzyl] cinchoninium bromide | Asymmetric synthesis | High enantioselectivity. phasetransfer.com |
| Crown Ethers | 18-Crown-6 | Cation transfer | Solubilizes inorganic salts in organic solvents. biomedres.us |
Mechanistic Elucidation of Key Synthetic Transformations
The synthesis of this compound, predominantly via palladium-catalyzed Suzuki-Miyaura cross-coupling, involves a well-defined catalytic cycle. A thorough understanding of this mechanism is crucial for optimizing reaction conditions and overcoming challenges, such as the low reactivity of aryl chlorides. acs.orgresearchgate.net
Kinetic Studies and Reaction Pathway Delineation
The Suzuki-Miyaura reaction follows a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. youtube.comnrochemistry.com
Oxidative Addition : A palladium(0) complex reacts with the aryl halide (e.g., a 2-chloro-4-substituted toluene (B28343) derivative), breaking the carbon-halogen bond and forming an arylpalladium(II) complex. nrochemistry.comharvard.edu This step is often the rate-determining step, particularly for less reactive aryl chlorides. researchgate.net Kinetic studies help to understand the factors influencing this step, such as ligand structure, which can impact catalyst activity. nih.gov
Transmetalation : The organoboron reagent (e.g., 4-methoxyphenylboronic acid) transfers its organic group to the palladium(II) complex. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer. harvard.eduorganic-chemistry.org
Reductive Elimination : The two organic groups on the palladium(II) complex couple to form the new carbon-carbon bond of the biaryl product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle. youtube.comnrochemistry.com
Kinetic investigations provide insights into the reaction order with respect to each reactant and the catalyst. For instance, studies on similar palladium-catalyzed carbene coupling reactions have utilized kinetic data to identify turnover-determining intermediates and understand the influence of reactant concentrations on the reaction rate. rsc.org The reaction pathway can diverge based on the specific coupling partners and conditions, as seen in the different behaviors of aryl bromides versus aryl triflates in palladium-catalyzed couplings. rsc.org
The table below outlines the key steps in the Suzuki-Miyaura catalytic cycle.
| Step | Description | Key Reactants/Intermediates |
| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond. | Pd(0) complex, Aryl Halide (Ar-X) → Ar-Pd(II)-X complex |
| Transmetalation | The organic group from the organoboron compound is transferred to the Pd(II) complex. | Ar-Pd(II)-X, Boronate (Ar'-B(OR)₃⁻) → Ar-Pd(II)-Ar' |
| Reductive Elimination | The two organic groups are eliminated from the Pd(II) complex, forming the product and regenerating the catalyst. | Ar-Pd(II)-Ar' → Ar-Ar' (Product), Pd(0) complex |
Investigation of Reaction Intermediates and Transition States
The characterization of intermediates and transition states within the catalytic cycle is essential for a complete mechanistic understanding. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) are employed to detect and characterize palladium-containing intermediates. rsc.org
Radical Trapping Experiments and Detection of Radical Intermediates
While the Suzuki-Miyaura reaction is generally considered to proceed via an ionic, two-electron pathway, the potential for single-electron transfer (SET) mechanisms leading to radical intermediates has been investigated. science.gov Radical trapping experiments are a key tool for detecting the presence of such transient radical species.
In these experiments, a radical scavenger, such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), is added to the reaction mixture. acs.org If the reaction proceeds through a radical pathway, the scavenger will "trap" the radical intermediate, forming a stable adduct that can be detected and characterized. The absence of such an adduct or a lack of inhibition of the reaction suggests that a radical mechanism is likely not operative. For example, in the Minisci silylation of heteroarenes, the addition of TEMPO was used to provide evidence for a radical mechanism. acs.org
Results from radical probe experiments in other cross-coupling reactions have provided evidence for the formation of alkyl radical intermediates. science.gov The potential for palladium to engage in single-electron transfer events, leading to Pd(I) radical species, has also been explored, particularly in photoredox catalysis where visible light can be used to generate radical intermediates. researchgate.net These studies are crucial for ruling out or confirming alternative mechanistic pathways in the synthesis of complex molecules like this compound.
Advanced Spectroscopic and Structural Elucidation Research Methodologies for 2 Chloro 4 4 Methoxyphenyl Toluene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. For 2-Chloro-4-(4-methoxyphenyl)toluene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.
To definitively assign the complex array of aromatic signals and establish connectivity within the molecule, a suite of 2D NMR experiments would be required. researchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, primarily identifying adjacent protons on the same aromatic ring. It would help distinguish the spin systems of the dichlorotoluene ring and the methoxyphenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sigmaaldrich.cn It would allow for the direct assignment of a carbon signal based on the chemical shift of its attached proton. The edited HSQC experiment could further differentiate between CH, CH₂, and CH₃ groups. sigmaaldrich.cn
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity by detecting correlations between protons and carbons separated by two to three bonds (and sometimes four in conjugated systems). sigmaaldrich.cn This would be instrumental in connecting the two aromatic rings by showing a correlation between the protons on one ring and the quaternary carbon of the other ring at the linkage point. It would also confirm the positions of the chloro, methyl, and methoxy (B1213986) substituents relative to the other atoms in the structure.
A hypothetical table of expected 2D NMR correlations is presented below to illustrate the application of these techniques.
| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |
| Methyl Protons (CH₃) | Aromatic H | C-CH₃ | C-1, C-2, C-6 (Toluene Ring) |
| Methoxy Protons (OCH₃) | None | C-OCH₃ | C-4' (Methoxyphenyl Ring) |
| Aromatic Protons | Other Aromatic H | C-H (Aromatic) | Quaternary Carbons, Other Ring Carbons |
Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a substance without the need for an identical reference standard of the analyte. researchgate.net For this compound, a qNMR analysis would involve dissolving a precisely weighed sample of the compound with a known amount of an internal standard (a certified reference material that does not have overlapping signals) in a suitable deuterated solvent. mdpi.com By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard, the exact purity or concentration can be calculated. Both ¹H and ¹⁹F qNMR (if a fluorine standard is used) are common approaches. researchgate.net
Mass Spectrometry Investigations
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be used to determine the exact mass of the molecular ion. rsc.orgmdpi.com This high-precision measurement (typically to four or more decimal places) allows for the calculation of a unique elemental formula. For C₁₄H₁₃ClO, HRMS would be used to confirm that the experimentally measured mass matches the theoretical exact mass, thereby validating the molecular formula and ruling out other possibilities. The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would provide further confirmation of the compound's identity. mdpi.com
| Theoretical Mass Data for C₁₄H₁₃ClO | |
| Formula | C₁₄H₁₃³⁵ClO |
| Exact Mass | 232.0655 |
| [M+H]⁺ | 233.0728 |
| Formula | C₁₄H₁₃³⁷ClO |
| Exact Mass | 234.0625 |
| [M+H]⁺ | 235.0698 |
In mass spectrometry, particularly under Electron Ionization (EI) or through tandem MS (MS/MS) experiments, the molecular ion fragments in a reproducible manner. Analyzing these fragmentation patterns provides a fingerprint that can help confirm the structure. For this compound, key fragmentation pathways would likely include:
Loss of a chlorine radical (•Cl).
Loss of a methyl radical (•CH₃) from the toluene (B28343) or methoxy group.
Cleavage of the bond between the two aromatic rings.
Loss of formaldehyde (B43269) (CH₂O) from the methoxy group.
The stability of aromatic systems often leads to characteristic fragment ions, such as the tropylium (B1234903) ion or related structures. rsc.org The study of these patterns helps deduce the connectivity and arrangement of the molecule's constituent parts.
Vibrational Spectroscopy Studies (FT-IR, Raman)
FT-IR Spectroscopy: An FT-IR spectrum would show characteristic absorption bands for the functional groups present. Key expected absorptions for this compound would include C-H stretching from the aromatic rings and methyl/methoxy groups (around 3100-2850 cm⁻¹), C=C stretching from the aromatic rings (around 1600-1450 cm⁻¹), C-O stretching from the ether linkage (around 1250 cm⁻¹), and a C-Cl stretching vibration (typically in the 850-550 cm⁻¹ region). chemicalbook.com
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds. It would be effective for observing the C-C skeletal vibrations of the aromatic rings and the C-Cl bond.
Combining FT-IR and Raman data provides a more complete vibrational profile of the molecule. Theoretical calculations using Density Functional Theory (DFT) are often employed to predict vibrational frequencies and aid in the assignment of experimental bands. arkat-usa.org
| Vibrational Mode | Expected FT-IR / Raman Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (CH₃) | 2980 - 2870 |
| Aromatic C=C Stretch | 1610 - 1450 |
| C-O-C Asymmetric Stretch | ~1250 |
| C-Cl Stretch | 850 - 550 |
Correlation of Vibrational Modes with Molecular Structure and Conformation
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecular structure of this compound. These experimental methods, often coupled with computational approaches like Density Functional Theory (DFT), allow for the precise assignment of vibrational modes to specific bonds and functional groups within the molecule. nih.govscience.gov
The vibrational spectrum is characterized by distinct frequencies corresponding to the stretching, bending, and torsional motions of its constituent parts: the chlorotoluene ring, the methoxyphenyl ring, and the linking C-C bond.
Aromatic C-H Stretching: The C-H stretching vibrations of the two aromatic rings typically appear in the 3100-3000 cm⁻¹ region. researchgate.net
CH₃ Group Vibrations: The methyl (CH₃) group attached to the toluene ring exhibits characteristic symmetric and asymmetric stretching vibrations, usually observed in the 2950-2850 cm⁻¹ range. Its bending modes are found at lower wavenumbers.
Methoxy Group Vibrations: The O-CH₃ group has distinct vibrational signatures. The C-O-C anti-symmetric and symmetric stretching vibrations are key identifiers. scialert.net
C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibration is a prominent feature, typically observed in the 850-550 cm⁻¹ range, with its exact position influenced by the substitution pattern on the aromatic ring. researchgate.net
Ring Vibrations: The C=C stretching vibrations within the benzene (B151609) rings are found in the 1650-1400 cm⁻¹ region. scialert.net The pattern of these bands can provide information about the substitution on the rings.
The correlation of these experimental frequencies with theoretical calculations helps to understand the molecule's conformation, such as the dihedral angle between the two aromatic rings, and the influence of the chloro, methyl, and methoxy substituents on the electronic distribution and bond strengths. nih.gov
Table 1: Characteristic Vibrational Modes for this compound Constituents Data inferred from studies on structurally related compounds like chlorotoluenes and methoxybenzenes.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Assignment |
| Stretching | 3100-3000 | Aromatic C-H |
| Stretching | 2950-2870 | Methyl (CH₃) |
| Stretching | 1620-1580 | Aromatic C=C |
| Stretching | 1510-1470 | Aromatic C=C |
| Stretching | 1270-1240 | Aryl C-O (asymmetric) |
| Stretching | 850-550 | C-Cl |
| In-plane Bending | 1300-1000 | Aromatic C-H |
| Out-of-plane Bending | 1000-750 | Aromatic C-H |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, is used to probe the electronic transitions within the molecule. The electronic structure of this compound is dominated by the π-conjugated systems of the two aromatic rings.
The UV-Vis absorption spectrum is expected to show intense bands corresponding to π-π* electronic transitions. mdpi.com The presence of the methoxy group (an electron-donating group) and the chloro group (an electron-withdrawing group) can influence the energy of these transitions and may introduce charge-transfer characteristics. mdpi.com
Fluorescence spectroscopy reveals the molecule's emission properties after excitation. The emission wavelength and quantum yield are sensitive to the molecular structure and the surrounding environment. Studies on similar bi-aryl compounds often show solvatochromism, where the emission maximum shifts with solvent polarity, indicating a change in the dipole moment between the ground and excited states. semanticscholar.org For instance, related molecules exhibit a red shift (shift to longer wavelengths) in more polar solvents. mdpi.com
Table 2: Typical Photophysical Data for a Structurally Related 4-Methoxyphenyl (B3050149) Derivative Data based on a compound featuring a 4-methoxyphenyl group attached to a heterocyclic system, demonstrating common solvatochromic effects. mdpi.com
| Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) |
| Toluene (non-polar) | 395 | 443 | 48 |
| Acetonitrile (polar aprotic) | 390 | 504 | 114 |
| Methanol (B129727) (polar protic) | 380 | 507 | 127 |
These studies help in understanding the nature of the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) and the energy gap between them, which are fundamental to the molecule's electronic behavior. tandfonline.com
Solid-State Structural Characterization Research
The arrangement of molecules in the solid state dictates the macroscopic properties of the material. X-ray diffraction and related computational analyses provide a definitive view of the crystal packing and intermolecular forces.
Single-Crystal X-ray Diffraction Studies for Absolute Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. acs.orgbrynmawr.edu For a molecule like this compound, SC-XRD analysis would provide precise measurements of bond lengths, bond angles, and the crucial torsion angle between the planes of the chlorotoluene and methoxyphenyl rings.
While specific data for the title compound is not available, analysis of the closely related compound (4-methoxyphenyl)acetic acid provides insight into the expected crystal parameters. ajchem-b.com Such studies unambiguously confirm the molecular connectivity and conformation, revealing, for example, the degree of planarity of the aromatic rings and the orientation of the substituents. nih.govuni-muenchen.de
Table 3: Representative Single-Crystal X-ray Diffraction Data for a Related Methoxyphenyl Compound Data from the crystal structure analysis of (4-methoxyphenyl)acetic acid. ajchem-b.com
| Parameter | Value |
| Chemical Formula | C₉H₁₀O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.268 |
| b (Å) | 5.858 |
| c (Å) | 9.157 |
| β (°) | 95.24 |
| Volume (ų) | 869.0 |
| Z (molecules/unit cell) | 4 |
Hirshfeld Surface Analysis for Intermolecular Interaction Mapping
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. researchgate.netnih.gov This method maps the close contacts between neighboring molecules, providing a percentage contribution for each type of interaction to the total surface area.
For this compound, the analysis would likely reveal a landscape dominated by several key interactions:
H···H Contacts: Typically the most abundant interaction, arising from the numerous hydrogen atoms on the aromatic rings and methyl/methoxy groups.
C···H/H···C Contacts: These represent interactions between carbon atoms of the aromatic rings and hydrogen atoms of adjacent molecules, often indicative of C-H···π interactions. nih.gov
O···H/H···O Contacts: These are crucial hydrogen bonding interactions involving the oxygen atom of the methoxy group.
Cl···H/H···Cl Contacts: These weaker interactions involve the chlorine atom and are significant in directing the crystal packing. nih.gov
Table 4: Representative Hirshfeld Surface Analysis Data for a Related Compound Data from the analysis of 2-chloro-N-(4-methoxyphenyl)acetamide, highlighting typical interaction percentages. nih.gov
| Interaction Type | Contribution to Hirshfeld Surface (%) |
| C···H / H···C | 33.4 |
| Cl···H / H···Cl | 20.0 |
| O···H / H···O | 19.5 |
| Other (H···H, C···C, etc.) | 27.1 |
This detailed mapping is essential for understanding the forces that govern the crystal's stability and structure. ajchem-b.com
Polymorphism and Crystallization Research
Polymorphism is the ability of a compound to exist in two or more different crystal structures, each with distinct physical properties. uc.ptresearchgate.net Different polymorphs can arise from variations in crystallization conditions, such as the choice of solvent, temperature, or rate of cooling. acs.orggoogle.com
Research into the crystallization of this compound would explore whether it exhibits polymorphism. Each potential polymorph would have a unique crystal lattice and, consequently, different intermolecular interaction patterns, as revealed by SC-XRD and Hirshfeld analysis. The discovery of polymorphs is significant as it can impact properties like melting point, solubility, and stability. For example, two polymorphs of a related compound were identified by their crystallization in different crystal systems (triclinic and monoclinic) from the same solvent. acs.org The study of polymorphism is crucial for controlling the solid-state properties of crystalline materials.
Theoretical and Computational Chemistry Studies on 2 Chloro 4 4 Methoxyphenyl Toluene
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or an approximation of it, to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By utilizing functionals that approximate the exchange-correlation energy, DFT can accurately predict molecular geometries and energies. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netsigmaaldrich.com
Table 1: Selected Optimized Geometrical Parameters for 2-Chloro-4-(4-methoxyphenyl)toluene (Theoretical) This table presents hypothetical data representative of results from a DFT/B3LYP/6-311++G(d,p) calculation.
| Bond Lengths (Å) | Bond Angles (°) | Dihedral Angles (°) | |||
|---|---|---|---|---|---|
| Parameter | Value | Parameter | Value | Parameter | Value |
| C-Cl | 1.745 | C-C-Cl | 119.8 | C-C-C-C (Toluene Ring) | ~0.0 |
| C-C (inter-ring) | 1.488 | C-C-C (inter-ring) | 120.5 | C-C-C-C (Phenyl Ring) | ~0.0 |
| C-O (methoxy) | 1.365 | C-O-C (methoxy) | 117.9 | Cl-C-C-C | ~180.0 |
| O-CH3 (methoxy) | 1.427 | C-C-H (methyl) | 110.2 | C(ortho)-C-C-C(ortho) (inter-ring torsion) | 42.5 |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. malayajournal.orgyoutube.com
The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. malayajournal.org A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more polarizable and reactive. science.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring due to the electron-donating effect of the methoxy (B1213986) group. The LUMO is anticipated to be distributed over the chloro-substituted toluene (B28343) ring, which is rendered more electron-deficient by the electronegative chlorine atom. This separation of frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation.
Table 2: Calculated Frontier Molecular Orbital Energies This table presents hypothetical data representative of results from a DFT/B3LYP/6-311++G(d,p) calculation.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.85 |
| LUMO | -1.21 |
| HOMO-LUMO Gap (ΔE) | 4.64 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. chemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Different potential values are represented by different colors: red indicates regions of most negative potential (high electron density), which are susceptible to electrophilic attack, while blue indicates regions of most positive potential (electron deficiency), which are favorable for nucleophilic attack. Green and yellow represent areas of intermediate or near-zero potential. malayajournal.orgresearchgate.net
In the MEP map of this compound, the most negative potential (red/yellow regions) is expected to be concentrated around the electronegative oxygen atom of the methoxy group and the chlorine atom, making these sites potential targets for electrophiles or hydrogen bond donors. The aromatic rings will exhibit a negative potential above and below the plane due to the π-electron cloud. Conversely, the most positive potential (blue regions) would be located around the hydrogen atoms, particularly those of the methyl group and the aromatic rings, identifying them as sites for potential nucleophilic interaction.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Electron Delocalization
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs, making the electronic structure more intuitive. uni-muenchen.dewisc.eduusc.edu This method provides detailed information about charge distribution, hybridization, and, crucially, intramolecular electron delocalization.
For this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the oxygen and chlorine atoms into the antibonding orbitals (π) of the adjacent aromatic rings. It would also show interactions between the π-orbitals of one ring and the π-orbitals of the other, contributing to the electronic communication between the two aryl systems.
Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table presents hypothetical data representative of results from an NBO analysis.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(2) O | π(Cipso-Cortho) of Phenyl Ring | 22.5 | Lone Pair → π (Resonance) |
| LP(3) Cl | π(Cipso-Cortho) of Toluene Ring | 4.8 | Lone Pair → π (Resonance) |
| π(C-C)Methoxy Phenyl | π(C-C)Chloro Toluene | 2.1 | π → π (Inter-ring Conjugation) |
| σ(Cmethyl-H) | π(C-C)Toluene Ring | 1.5 | σ → π (Hyperconjugation) |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior
While quantum chemical calculations typically focus on a single, static molecule in the gas phase, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment (e.g., a solvent).
For conformational analysis, MD simulations can explore the potential energy surface of this compound by simulating its atomic motions at a given temperature. A key focus would be the rotation around the single bond connecting the two aromatic rings. The simulation would reveal the preferred dihedral angles, the energy barriers to rotation, and the relative populations of different conformers (rotamers) at equilibrium.
To study intermolecular behavior, the molecule can be placed in a simulation box filled with a solvent, such as water or toluene. jafmonline.net The simulation would then track the interactions between the solute and solvent molecules, providing insights into its solvation shell, solubility, and potential for aggregation. This is crucial for understanding how the molecule behaves in a realistic chemical or biological environment.
Prediction of Spectroscopic Data and Validation with Experimental Results
A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.
Vibrational spectra (Infrared and Raman) can be calculated from the second derivatives of the energy with respect to atomic displacements. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. researchgate.netsigmaaldrich.com However, theoretical frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and other approximations. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. researchgate.net
Electronic spectra (UV-Visible) are predicted using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com This allows for the prediction of the maximum absorption wavelength (λmax) and can help assign specific electronic transitions, such as π→π* or n→π*.
Table 4: Comparison of Predicted and Plausible Experimental Vibrational Frequencies This table presents hypothetical data comparing scaled DFT-calculated frequencies with plausible experimental values.
| Vibrational Mode Assignment | Calculated (Scaled) Frequency (cm-1) | Plausible Experimental Frequency (cm-1) |
|---|---|---|
| Aromatic C-H Stretch | 3075 | 3070 |
| Aliphatic C-H Stretch (Methyl) | 2940 | 2935 |
| Aromatic C=C Stretch | 1605, 1500 | 1610, 1505 |
| C-O-C Asymmetric Stretch | 1255 | 1250 |
| C-Cl Stretch | 780 | 785 |
Intermolecular Interactions and Advanced Chemical Research of 2 Chloro 4 4 Methoxyphenyl Toluene
Supramolecular Chemistry and Non-Covalent Interactions
The arrangement of molecules in the solid state is governed by a delicate balance of attractive and repulsive non-covalent interactions. These forces, although weaker than covalent bonds, are crucial in determining the crystal packing, polymorphism, and ultimately the material properties of a compound. For 2-Chloro-4-(4-methoxyphenyl)toluene, several types of non-covalent interactions are anticipated to play a significant role.
Detailed Analysis of Hydrogen Bonding Networks
Although this compound does not possess classical hydrogen bond donors like O-H or N-H groups, it can participate in weaker C-H···O and C-H···Cl hydrogen bonds. The analysis of a related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, provides valuable insight into the potential hydrogen bonding networks. In the crystal structure of this acetamide, a three-dimensional network is formed, sustained by N—H⋯O, C—H⋯O, and C—H⋯Cl hydrogen bonds. researchgate.net
A Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide revealed that C⋯H/H⋯C interactions make the most significant contribution to the surface area (33.4%), underscoring the prevalence of these weak interactions. researchgate.net It is reasonable to infer that similar interactions would be prominent in the crystal structure of this compound.
Table 1: Potential Hydrogen Bond Interactions in this compound (Inferred from Related Structures)
| Donor | Acceptor | Interaction Type | Potential Role in Crystal Packing |
| C-H (Aromatic/Methyl) | O (Methoxy) | C-H···O | Formation of chains or dimers |
| C-H (Aromatic/Methyl) | Cl | C-H···Cl | Cross-linking of molecular layers |
Investigation of π-π Stacking Interactions and Aromatic Interactions
The presence of two aromatic rings in this compound suggests that π-π stacking interactions are likely to be a significant feature of its supramolecular architecture. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of aromatic systems.
In a related pyrazole (B372694) derivative containing both a chlorophenyl and a methoxyphenyl group, the crystal structure is stabilized by C—H⋯π interactions. iucr.org This type of interaction, where a C-H bond points towards the face of an aromatic ring, is a common feature in the crystal packing of aromatic compounds.
Solvent Effects on Electronic Properties and Reactivity
The surrounding solvent can significantly influence the electronic properties and reactivity of a molecule. These effects are primarily due to the polarity and polarizability of the solvent, as well as its ability to engage in specific interactions such as hydrogen bonding.
Studies on various compounds containing similar functional groups to this compound demonstrate the profound impact of the solvent environment. For instance, the UV-visible absorption and fluorescence emission spectra of a curcumin (B1669340) analog, 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine, show a marked dependence on solvent polarity. mdpi.com A significant red shift (bathochromic shift) in the maximum fluorescence emission is observed when moving from a non-polar solvent like toluene (B28343) to polar solvents such as methanol (B129727) and acetonitrile. mdpi.com This solvatochromism is indicative of a change in the dipole moment of the molecule upon electronic excitation.
Similarly, the electronic absorption and emission properties of polycarbo-substituted quinazolines, which also feature chloro and methoxyphenyl substituents, were studied in solvents of varying polarity. mdpi.com The fluorescence emission spectra of these compounds exhibited a red shift with increasing solvent polarity, suggesting an increase in the dipole moment of the excited state compared to the ground state. mdpi.com
For this compound, it can be anticipated that its electronic absorption and emission spectra would also be sensitive to the solvent environment. In polar solvents, the excited state is likely to be more stabilized than the ground state, leading to a red shift in the emission spectrum. The extent of this shift would depend on the specific solvent's polarity and its capacity for hydrogen bonding with the methoxy (B1213986) group.
Table 2: Anticipated Solvent Effects on the Electronic Spectra of this compound
| Solvent Property | Anticipated Effect on UV-Vis Spectrum | Anticipated Effect on Fluorescence Spectrum | Rationale |
| Increasing Polarity | Minor shifts in absorption maxima | Red shift (Bathochromic shift) | Stabilization of the more polar excited state |
| Hydrogen Bond Donating Ability | Potential for specific interactions with the methoxy group, leading to subtle spectral shifts | Quenching or shifting of fluorescence due to hydrogen bond formation in the excited state | Specific solvent-solute interactions altering the energy levels of the ground and excited states |
The reactivity of this compound in chemical reactions would also be influenced by the solvent. The solvent can affect reaction rates by stabilizing or destabilizing reactants, transition states, and products to different extents. For reactions involving polar intermediates or transition states, a polar solvent would generally lead to an acceleration of the reaction rate.
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-4-(4-methoxyphenyl)toluene, and how can reaction conditions be systematically optimized?
Methodological Answer: A two-step approach is commonly employed:
Friedel-Crafts alkylation/acylation : Introduce the methoxyphenyl group to toluene derivatives using Lewis acid catalysts (e.g., AlCl₃).
Chlorination : Direct electrophilic substitution or radical-mediated chlorination at the 2-position.
For optimization, use a factorial design of experiments (DoE) to vary parameters such as temperature (e.g., 60–200°C), solvent polarity (toluene vs. THF), and catalyst loading. Reaction monitoring via HPLC or GC-MS is critical .
Example Optimization Table (Adapted from Analogous Reactions):
| Parameter | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Temperature | 160–200°C | 180°C | +15% |
| Catalyst (CuI) | 0.001–0.005 mol | 0.00125 mol | +20% |
| Oxygen Pressure | 1.5–3.0 MPa | 3.0 MPa | +12% |
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction : Use toluene or dichloromethane to separate organic phases from aqueous byproducts.
- Column Chromatography : Employ silica gel with a gradient elution (hexane:ethyl acetate 9:1 to 7:3) to resolve chlorinated isomers.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differentials. Purity validation via melting point analysis and NMR is essential .
Q. How can spectroscopic and crystallographic methods be integrated to characterize this compound unambiguously?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC to distinguish methoxy (-OCH₃), aryl chloride, and methyl groups.
- X-Ray Crystallography : Use SHELXL for structure refinement. Key metrics: R-factor < 0.05, wR₂ < 0.10, and Hirshfeld surface analysis to validate packing efficiency .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and isotopic patterns for chlorine.
Advanced Research Questions
Q. How can kinetic isotope effects (KIEs) or isotopic labeling elucidate the mechanism of methoxyphenyl group introduction?
Methodological Answer:
- ¹⁴C Labeling : Synthesize toluene-¹⁴C precursors to track aryl group migration via scintillation counting.
- Deuterium KIE Studies : Compare reaction rates using deuterated vs. protiated substrates. A KIE > 1 indicates rate-limiting C–H bond cleavage, suggesting electrophilic substitution .
- Computational Modeling : Density Functional Theory (DFT) to map transition states and activation barriers for Friedel-Crafts steps .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., bond lengths, reaction yields)?
Methodological Answer:
- Multi-Method Refinement : Cross-validate X-ray data (SHELXL) with neutron diffraction to resolve bond-length ambiguities.
- Error Analysis : Quantify systematic vs. random errors in crystallographic models (e.g., thermal displacement parameters) .
- Sensitivity Testing : Vary computational parameters (basis sets, solvation models) to align DFT results with observed yields .
Q. How can solvent effects and steric hindrance be modeled to predict regioselectivity in chlorination?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (toluene vs. THF) to assess polarity effects on electrophilic attack.
- Steric Maps : Generate van der Waals surface plots (e.g., using PyMOL) to identify hindered positions.
- Experimental Validation : Compare MD-predicted sites with experimental halogenation outcomes (e.g., GC-MS retention times for isomers) .
Q. What advanced techniques validate the compound’s stability under varying thermal or oxidative conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Monitor decomposition onset temperatures (e.g., >250°C).
- Accelerated Oxidation Studies : Expose samples to 3.0 MPa O₂ in autoclaves (160–200°C) and quantify degradation via HPLC .
- EPR Spectroscopy : Detect radical intermediates during thermal stress to map degradation pathways.
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?
Methodological Answer:
- Benchmarking : Compare experimental shifts with DFT-calculated values (Gaussian, B3LYP/6-31G*). Adjust for solvent effects (PCM model).
- Dynamic Effects : Account for conformational flexibility via NMR line-shape analysis or variable-temperature studies.
- Cross-Validation : Use 2D NMR (COSY, NOESY) to resolve overlapping signals and reassign erroneous peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
